molecular formula C18H28N2O2 B6731428 2-[[1-[(3-Ethylphenyl)methyl]azepan-4-yl]-methylamino]acetic acid

2-[[1-[(3-Ethylphenyl)methyl]azepan-4-yl]-methylamino]acetic acid

Cat. No.: B6731428
M. Wt: 304.4 g/mol
InChI Key: LMQWVODOCOIAAQ-UHFFFAOYSA-N
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Description

2-[[1-[(3-Ethylphenyl)methyl]azepan-4-yl]-methylamino]acetic acid is a synthetic organic compound characterized by its complex structure, which includes an azepane ring, a phenyl group, and an amino acid moiety

Properties

IUPAC Name

2-[[1-[(3-ethylphenyl)methyl]azepan-4-yl]-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-3-15-6-4-7-16(12-15)13-20-10-5-8-17(9-11-20)19(2)14-18(21)22/h4,6-7,12,17H,3,5,8-11,13-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQWVODOCOIAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)CN2CCCC(CC2)N(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-[(3-Ethylphenyl)methyl]azepan-4-yl]-methylamino]acetic acid typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a linear amine and a dihalide under basic conditions.

    Attachment of the Phenyl Group: The 3-ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the azepane ring is alkylated using 3-ethylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the Amino Acid Moiety: The final step involves the introduction of the amino acid moiety through a reductive amination reaction. This can be achieved by reacting the intermediate with glyoxylic acid and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[1-[(3-Ethylphenyl)methyl]azepan-4-yl]-methylamino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

2-[[1-[(3-Ethylphenyl)methyl]azepan-4-yl]-methylamino]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[1-[(3-Ethylphenyl)methyl]azepan-4-yl]-methylamino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[1-[(3-Methylphenyl)methyl]azepan-4-yl]-methylamino]acetic acid
  • 2-[[1-[(4-Ethylphenyl)methyl]azepan-4-yl]-methylamino]acetic acid
  • 2-[[1-[(3-Ethylphenyl)methyl]piperidin-4-yl]-methylamino]acetic acid

Uniqueness

2-[[1-[(3-Ethylphenyl)methyl]azepan-4-yl]-methylamino]acetic acid is unique due to the specific positioning of the ethyl group on the phenyl ring and the presence of the azepane ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct interactions with molecular targets compared to similar compounds.

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